3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core, a piperidine ring, and a fluoropyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridinone core, the introduction of the piperidine ring, and the attachment of the fluoropyrimidine group. Common synthetic routes may involve:
Formation of the Pyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Fluoropyrimidine Group: This step may involve the use of fluoropyrimidine derivatives and coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinone and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to and modulating the activity of specific receptors.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
3-(3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluoropyrimidine moiety in 3-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one imparts unique chemical and biological properties, such as increased stability and specific binding affinities, which may not be observed in its chlorine or bromine analogs.
Properties
IUPAC Name |
3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-20-6-3-5-13(14(20)22)15(23)21-7-2-4-12(10-21)24-16-18-8-11(17)9-19-16/h3,5-6,8-9,12H,2,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUKJQZIDEMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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